N-(Purin-6-ylcarbamoyl)threonine

tRNA modification enzyme specificity TsaD gatekeeper

N-(Purin-6-ylcarbamoyl)threonine (also known as N⁶-(N-threonylcarbonyl)adenine, Ade-CO-Thr, or when incorporated into RNA as N⁶-threonylcarbamoyl adenosine, t⁶A) is a hypermodified purine–amino acid conjugate. It occurs naturally as a universally conserved post-transcriptional modification at position 37 of transfer RNAs (tRNAs) that decode ANN codons (where N = A, C, U, or G) across all three domains of life.

Molecular Formula C10H12N6O4
Molecular Weight 280.24 g/mol
CAS No. 33422-66-1
Cat. No. B1194427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Purin-6-ylcarbamoyl)threonine
CAS33422-66-1
SynonymsN(6)-(N-threonylcarbonyl)adenine
N-(purin-6-ylcarbamoyl)threonine
N-(purin-6-ylcarbamoyl)threonine, (D)-isomer
N-(purin-6-ylcarbamoyl)threonine, monopotassium salt, (L)-isomer
N-(purin-6-ylcarbamoyl)threonine, monorubidium salt, tetrahydrate, (L)-isomer
N-(purin-6-ylcarbamoyl)threonine, rubidium salt, (L)-isomer
TC(6)ADE
Molecular FormulaC10H12N6O4
Molecular Weight280.24 g/mol
Structural Identifiers
SMILESCC(C(C(=O)O)NC(=O)NC1=NC=NC2=C1NC=N2)O
InChIInChI=1S/C10H12N6O4/c1-4(17)5(9(18)19)15-10(20)16-8-6-7(12-2-11-6)13-3-14-8/h2-5,17H,1H3,(H,18,19)(H3,11,12,13,14,15,16,20)
InChIKeyLRLURXLUACWPAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Purin-6-ylcarbamoyl)threonine (CAS 33422-66-1): Identity, Classification, and Procurement-Relevant Background


N-(Purin-6-ylcarbamoyl)threonine (also known as N⁶-(N-threonylcarbonyl)adenine, Ade-CO-Thr, or when incorporated into RNA as N⁶-threonylcarbamoyl adenosine, t⁶A) is a hypermodified purine–amino acid conjugate [1]. It occurs naturally as a universally conserved post-transcriptional modification at position 37 of transfer RNAs (tRNAs) that decode ANN codons (where N = A, C, U, or G) across all three domains of life [2]. The compound belongs to the ureidopurine class, featuring a urea bridge linking the N⁶ position of adenine to the α-amino group of L-threonine, with a free carboxyl group distinguishing it from simpler N⁶-alkyl adenines. Its CAS registry number 33422-66-1 designates the (L)-isomer free base; the riboside form (Ado-CO-Thr) and various salt forms are also described in the literature [1].

Why N-(Purin-6-ylcarbamoyl)threonine Cannot Be Substituted by Generic N⁶-Substituted Adenines or Simplified Ureidopurine Analogs


Generic N⁶-substituted adenines (e.g., N⁶-benzyladenine, N⁶-isopentenyladenine) and even closely related ureidopurine analogs lack the specific combination of the L-threonine side chain, the free carboxyl group, and the urea bridge geometry that together define the molecular recognition signature of N-(purin-6-ylcarbamoyl)threonine [1]. The TsaD gatekeeper enzyme in the t⁶A biosynthetic pathway discriminates against alternative amino acid substrates such as serine and hydroxynorvaline, ensuring site-specific installation of the threonylcarbamoyl moiety exclusively at tRNA position A37 [2]. When this modification is absent or substituted, translational fidelity is compromised: initiation codon restriction to AUG is relaxed and ribosomal frameshifting at tandem ANN codons increases [3]. Therefore, procurement of the authentic compound—rather than a structurally similar N⁶-substituted adenine—is essential for experiments investigating tRNA modification biology, translational control, or for generating authentic reference standards in metabolomics.

Quantitative Differentiation Evidence for N-(Purin-6-ylcarbamoyl)threonine Against Closest Analogs and In-Class Comparators


Substrate Discrimination at the TsaD Gatekeeper: Threonine versus Hydroxynorvaline Utilization in t⁶A Biosynthesis

In the reconstituted T. maritima t⁶A biosynthetic system, the TsaC2 enzyme exhibits relaxed substrate specificity and can form threonylcarbamoyl-AMP (TC-AMP) analogs from both L-threonine and L-hydroxynorvaline. However, the downstream TsaD transferase acts as a gatekeeper: efficiently producing t⁶A-modified tRNA from the L-threonine-derived intermediate, while also capable of producing hn⁶A-modified tRNA from the hydroxynorvaline-derived intermediate, but unable to utilize serine [1]. This establishes that the cognate L-threonine side chain is strongly preferred at the TsaD-catalyzed transfer step, and that related amino acid substrates are processed with reduced efficiency.

tRNA modification enzyme specificity TsaD gatekeeper

Cytokinin Bioactivity: N-(Purin-6-ylcarbamoyl)threonine Is Inactive Whereas Alkyl-Ureidopurine Analogs Are Potent

In the classical soya bean callus cytokinin bioassay, N-(purin-6-ylcarbamoyl)threonine (Ade-CO-Thr) is completely inactive, failing to promote cell division at any tested concentration [1]. In contrast, structurally related ureidopurine analogs bearing unmodified hydrocarbon side chains are active: tert-butylureidopurine exhibits optimal activity in the series, while n-butylureidopurine is the most active straight-chain analog. The ortho-halogenated phenylureidopurines (o-chloro-PUP and o-fluoro-PUP) are described as the most potent ureidopurines known in this assay system [1]. Introduction of –COOH and/or –OH groups onto otherwise active alkyl chains abolishes activity entirely.

cytokinin activity ureidopurine soya bean callus assay

Secretion Yield in Fungal Culture: Ado-CO-Thr Is Produced at ~5% the Level of Ribosylzeatin

The ectomycorrhizal fungus Rhizopogon roseolus secretes the riboside form N-[9-(β-D-ribofuranosyl-9H)purin-6-ylcarbamoyl]threonine (Ado-CO-Thr) into its culture medium. Quantitative isolation reveals that the amount of Ado-CO-Thr recovered is approximately one-twentieth (5%) the amount of the classical isoprenoid cytokinin ribosylzeatin that can be isolated from the same culture medium [1]. This low relative abundance limits the feasibility of isolation from natural sources for procurement purposes.

fungal cytokinin secretion ribosylzeatin Rhizopogon roseolus

Prokaryotic-Selective Essentiality: t⁶A Is Required for E. coli Viability but Dispensable in Yeast

The t⁶A modification is essential for viability in Escherichia coli and the biosynthetic genes tsaC and tsaD are essential in most sequenced prokaryotes, as demonstrated by a genome-wide essentiality survey [1]. In striking contrast, t⁶A is dispensable in Saccharomyces cerevisiae (budding yeast), where knockouts of the biosynthetic genes are viable although they exhibit severe growth defects [1][2]. This differential essentiality—prokaryotic-lethal versus eukaryotic-viable—cannot be inferred from simpler N⁶-alkyl adenine analogs that lack the threonylcarbamoyl moiety and do not participate in the same essentiality-determining interactions with bacterial-type isoleucyl-tRNA synthetase.

antibacterial target essential gene tRNA modification essentiality

Translational Fidelity Dependence: t⁶A Loss Increases Non-AUG Initiation and Frameshifting in Yeast

Ribosome profiling of t⁶A-deficient S. cerevisiae strains reveals that loss of the modification does not cause global translation defects but specifically increases translation initiation at upstream non-AUG codons and elevates ribosomal frameshifting in a subset of genes [1]. t⁶A-deficient strains also exhibit stress sensitivities (heat, ethanol, salt), sensitivity to TOR pathway inhibitors, and increased protein aggregation and Advanced Glycation End-products (AGEs) [1]. These phenotypes are not recapitulated by the absence of other anticodon-loop modifications (e.g., mcm⁵s²U), and overexpression of individual ANN-decoding tRNAs cannot suppress the t⁶A deficiency phenotype [1].

translational fidelity ribosome profiling frameshifting

High-Impact Research and Industrial Application Scenarios for N-(Purin-6-ylcarbamoyl)threonine (CAS 33422-66-1)


In Vitro Reconstitution of tRNA Modification Pathways for Antibacterial Drug Screening

The prokaryotic-specific essentiality of t⁶A biosynthesis [1] makes the pathway a validated antibacterial target. N-(Purin-6-ylcarbamoyl)threonine and its biosynthetic intermediates (TC-AMP, t⁶A-modified tRNA) are required as authentic substrates and reference standards for high-throughput screening assays targeting TsaC, TsaD, TsaB, and TsaE enzymes. The stringent gatekeeper specificity of TsaD [2] necessitates the use of the genuine L-threonine-derived compound rather than hydroxynorvaline analogs to ensure assay fidelity.

Cytokinin Structure–Activity Relationship (SAR) Studies in Plant Biology

Ade-CO-Thr's unique combination of structural mimicry to active ureidopurine cytokinins (nearly identical side-chain bulk to o-chloro-PUP) with complete biological inactivity [3] makes it an essential negative-control compound for SAR studies. Its inactivity—attributed to the carboxyl and hydroxyl groups that negate cytokinin activity when introduced to otherwise active alkyl chains [3]—provides a defined baseline for dissecting the structural determinants of ureidopurine–cytokinin receptor interactions.

Translational Fidelity Research Using Defined-Modification tRNA Substrates

For in vitro translation systems and ribosome profiling studies, t⁶A-modified tRNA substrates are required to recapitulate the translational fidelity functions of fully modified tRNA: restriction of initiation to AUG codons and suppression of frameshifting at tandem ANN codons [4]. Unmodified or partially modified tRNA produced in vitro shows only marginal activity as a primer for HIV-1 reverse transcription [5], and the specific role of the t⁶A37 modification in codon–anticodon stabilization cannot be studied without the authentic compound.

Metabolomics and Biomarker Discovery for Modified Nucleosides

t⁶A and its downstream derivative ms²t⁶A have been identified as elevated in serum and urine of COVID-19 patients, suggesting utility as candidate biomarkers of infection severity [6]. Authentic N-(purin-6-ylcarbamoyl)threonine is required as a quantitative reference standard for LC-MS/MS-based methods measuring these modified nucleosides in clinical samples. The compound's low natural abundance (e.g., ~5% of ribosylzeatin levels in fungal secretion [7]) makes synthetic sourcing essential for any analytical workflow.

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